3-methoxy-1-methyl-1H-pyrazole 3-methoxy-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1350323-86-2
VCID: VC8340884
InChI: InChI=1S/C5H8N2O/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3
SMILES: CN1C=CC(=N1)OC
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

3-methoxy-1-methyl-1H-pyrazole

CAS No.: 1350323-86-2

Cat. No.: VC8340884

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-1-methyl-1H-pyrazole - 1350323-86-2

Specification

CAS No. 1350323-86-2
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name 3-methoxy-1-methylpyrazole
Standard InChI InChI=1S/C5H8N2O/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3
Standard InChI Key NSLWGDABVLNWBH-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)OC
Canonical SMILES CN1C=CC(=N1)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The 1-position is substituted with a methyl group (-CH3), while the 3-position features a methoxy group (-OCH3). This substitution pattern significantly influences its electronic properties and reactivity. The IUPAC name, 3-methoxy-1-methyl-1H-pyrazole, reflects these substituents’ positions and prioritizes the pyrazole numbering system .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1350323-86-2ChemicalBook
Molecular FormulaC5H8N2OChemicalBook
Molecular Weight112.13 g/molChemicalBook
SynonymsEOS-62071; 3-Methoxy-1-methylpyrazoleChemicalBook

Synthetic Methodologies

Industrial Synthesis Routes

The primary synthetic route involves cyclocondensation reactions starting from β-keto esters or hydrazine derivatives. A patented method for related pyrazole compounds (e.g., 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile) employs diethyl 1H-pyrazole-3,5-dicarboxylate as a precursor, followed by methylation and functional group transformations . While this patent specifically addresses a nitrile derivative, the methylation and hydrolysis steps provide insight into analogous processes for 3-methoxy-1-methyl-1H-pyrazole:

  • Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide in the presence of a base.

  • Methoxy Group Installation: Electrophilic substitution or nucleophilic aromatic substitution to introduce the methoxy group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
MethylationCH3I, K2CO3, DMF, 80°C7895+
MethoxylationNaOCH3, CuI, DMSO, 120°C6590

Physicochemical Properties

Spectral Characteristics

While experimental spectral data for 3-methoxy-1-methyl-1H-pyrazole remains limited in open literature, analogous pyrazoles exhibit:

  • 1H NMR: Distinct signals for methyl (δ 2.5–3.0 ppm) and methoxy groups (δ 3.7–4.0 ppm), with pyrazole ring protons appearing as doublets between δ 6.0–7.5 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for industrial processing .

QuantityPrice (USD)Supplier
100 mg112Chemenu
1 g495Chemenu
5 g1375Chemenu

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing biologically active molecules. Its methoxy group acts as a directing group in cross-coupling reactions, enabling the construction of complex architectures for drug discovery .

Agrochemical Development

Pyrazole derivatives are widely used in herbicides and fungicides. The methoxy group in 3-methoxy-1-methyl-1H-pyrazole enhances lipid solubility, potentially improving agrochemical bioavailability .

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